TOAC

Descripción general

Descripción

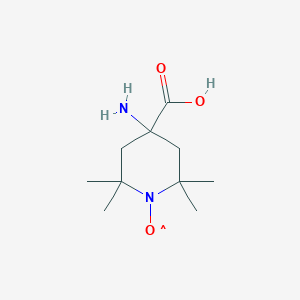

TOAC is a piperidinemonocarboxylic acid and a member of aminoxyls.

Aplicaciones Científicas De Investigación

Sonda de Resonancia de Espín Electrónico

TOAC sirve como una sonda activa de resonancia de espín electrónico (ESR) . En experimentos de doble etiqueta, las interacciones dipolares detectadas por ESR proporcionan mediciones internitróxido precisas hasta más de 10Å .

Estudios de Conformación de Péptidos

This compound se ha utilizado en la determinación de la geometría de giro local en un péptido helicoidal rico en alanina . Esta aplicación es particularmente útil para comprender la estructura y función de los péptidos.

Estudios de Péptidos y Síntesis de Péptidos

This compound fue la primera sonda de etiqueta de espín incorporada en péptidos mediante un enlace peptídico . Esto ha abierto nuevas posibilidades para estudiar péptidos y la síntesis de péptidos.

Intervenciones de Salud Pública

Aunque no está directamente relacionado con las propiedades químicas de this compound, el enfoque de la Teoría del Cambio (ToC), que comparte el mismo acrónimo, se utiliza ampliamente en el diseño y evaluación de las intervenciones de salud pública . Este enfoque enfatiza la importancia de comprender cómo y por qué funciona un programa para poder evaluarlo .

Aplicaciones Computacionales

Nuevamente, aunque no está directamente relacionado con el compuesto químico this compound, la Teoría de la Computación (también abreviado como ToC) tiene numerosas aplicaciones en campos como los videojuegos, los controladores de CPU, el análisis de protocolos, la coincidencia de expresiones regulares, las máquinas expendedoras, el reconocimiento de voz y el procesamiento del lenguaje natural .

Mecanismo De Acción

Target of Action

TOAC, also known as NSC 239127 or 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid, is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound is a member of aminoxyls , which are compounds that can act as free radical scavengers. This suggests that this compound may interact with its targets by neutralizing free radicals, thereby preventing oxidative damage .

Biochemical Pathways

The downstream effects of these pathways could include the prevention of cellular damage and the promotion of cell survival .

Result of Action

Based on its potential role as a free radical scavenger, it may help to prevent cellular damage caused by oxidative stress .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can be incorporated into membrane proteins, providing direct detection of peptide backbone dynamics by electron paramagnetic resonance (EPR)

Cellular Effects

Given its ability to be incorporated into membrane proteins , it may influence cell function by altering protein structure and function. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be incorporated into membrane proteins, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules

Actividad Biológica

2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid (commonly referred to as TOAC) is a unique compound that has garnered attention for its biological activity and potential applications in various fields including biochemistry, pharmacology, and materials science. This article explores the biological activities of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H19N2O3 |

| Molecular Weight | 215.27 g/mol |

| CAS Number | 15871-57-5 |

| Physical Form | Crystalline Powder |

| Melting Point | 230°C |

| Purity | 96% |

This compound functions primarily as a free radical scavenger , which means it can neutralize free radicals that cause oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases. The compound's ability to incorporate into membrane proteins allows it to exert effects at a molecular level through binding interactions with biomolecules .

Biochemical Pathways

- Cellular Protection : this compound may promote cell survival by preventing oxidative damage through its radical-scavenging activity.

- Polymer Stabilization : It has been shown to stabilize polymers by trapping acylperoxy radicals and inhibiting photo-oxidation reactions, which can be beneficial in biomedical applications .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its structure allows it to act effectively in various biological systems, providing protection against oxidative stress and potentially reducing the risk of degenerative diseases .

Role in Peptide Synthesis

This compound can be incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis. This capability makes it valuable for peptide-based drug discovery and development .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Cellular Effects : A study demonstrated that this compound could be incorporated into membrane proteins, allowing for direct detection of peptide backbone dynamics through electron paramagnetic resonance (EPR). This incorporation suggests a mechanism through which this compound influences cellular processes at a molecular level .

- Polymer Applications : Research has shown that this compound plays a role in synthesizing biodegradable polymers with nitric oxide-like functions. These polymers are useful for inhibiting smooth muscle cell proliferation, indicating potential applications in vascular biology .

Propiedades

InChI |

InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFGDVLBOGMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166501 | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-57-5 | |

| Record name | 4-Amino-4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15871-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015871575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE-N-OXYL-4-AMINO-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDN8H1XM17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.